
Nelfinavir Hydroxy-tert-butylamide
Übersicht
Beschreibung
Nelfinavir Hydroxy-tert-butylamide is a major and pharmacologically active metabolite of the HIV protease inhibitor nelfinavir . This compound has garnered attention for its potential repurposing as an anticancer drug due to its ability to interact with multiple off-target proteins, ultimately leading to cancer cell death .
Vorbereitungsmethoden
The preparation of Nelfinavir Hydroxy-tert-butylamide involves the metabolism of nelfinavir in the human body. The synthetic routes and reaction conditions for its industrial production are not extensively documented in the available literature. it is known that the compound is formed through the metabolic processing of nelfinavir, which is administered as an antiretroviral drug .
Analyse Chemischer Reaktionen
Nelfinavir Hydroxy-tert-butylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Stability
Pharmacokinetic Properties:
The pharmacokinetics of nelfinavir and its metabolite have been extensively studied. A population pharmacokinetic model developed for infants infected with HIV-1 indicated that body weight is a significant predictor of drug metabolism and clearance rates. The elimination half-lives for nelfinavir and its hydroxy-tert-butylamide metabolite were found to be approximately 4.3 hours and 2.04 hours, respectively .
Stability Studies:
Research has shown that both nelfinavir and its metabolite exhibit significant degradation when stored at −20 °C for prolonged periods. Stability assessments conducted over 19 months revealed that careful storage conditions are necessary to maintain the integrity of these compounds during pharmacokinetic studies .
Scientific Research Applications
Nelfinavir Hydroxy-tert-butylamide has several important applications across different scientific domains:
Virology
- Antiviral Activity : The compound retains antiviral activity comparable to its parent drug, making it a valuable subject in studies focused on HIV treatment strategies .
- Pharmacological Studies : Investigations into its pharmacodynamics help elucidate the relationship between drug concentration and therapeutic effects in various populations, including infants .
Oncology
- Potential Anticancer Properties : Research indicates that this compound may modulate the activity of the human pregnane X receptor (PXR), which is involved in cancer cell proliferation and apoptosis. This suggests potential applications in cancer therapy .
- Cellular Mechanisms : Studies are ongoing to explore how this compound influences cellular pathways related to cancer progression and treatment resistance.
Analytical Chemistry
- Reference Material : this compound serves as a reference standard in analytical methods for studying HIV protease inhibitors and their metabolites, aiding in the development of new therapeutic agents.
Case Studies
Several case studies highlight the importance of this compound in clinical settings:
- Infant Pharmacokinetics : A study involving infants perinatally infected with HIV-1 demonstrated that standard dosing regimens often resulted in insufficient drug exposure. Adjustments to dosing strategies were necessary to achieve therapeutic levels comparable to older children and adults .
- Long-Term Treatment Outcomes : Observational studies have shown that patients receiving nelfinavir-based regimens exhibit varying responses based on metabolic rates influenced by age and weight, underscoring the need for personalized medicine approaches in HIV treatment .
Wirkmechanismus
Nelfinavir Hydroxy-tert-butylamide exerts its effects by binding to the ligand-binding domain of the pregnane X receptor (PXR). This binding results in partial agonism and competitive antagonism of PXR activity . The compound impairs coactivator recruitment, which is essential for the full activation of PXR . This modulation of PXR activity is hypothesized to contribute to the anticancer effects of this compound .
Vergleich Mit ähnlichen Verbindungen
Nelfinavir Hydroxy-tert-butylamide is similar to other HIV protease inhibitors and their metabolites. Some of the similar compounds include:
Nelfinavir: The parent compound from which this compound is derived.
Ritonavir: Another HIV protease inhibitor with similar pharmacological properties.
Saquinavir: An HIV protease inhibitor that shares structural similarities with Nelfinavir.
This compound is unique due to its specific interactions with PXR and its potential repurposing as an anticancer drug .
Biologische Aktivität
Nelfinavir hydroxy-tert-butylamide (M8) is the active metabolite of the HIV protease inhibitor nelfinavir, known for its significant antiviral properties. This article explores the biological activity of M8, focusing on its pharmacokinetics, mechanisms of action, and potential therapeutic applications, particularly in oncology.
Overview of Nelfinavir and Its Metabolite
Nelfinavir (Viracept) is primarily used in the treatment of HIV infections. Upon administration, it is metabolized into M8, which exhibits potent antiviral activity comparable to that of the parent compound. Research indicates that M8 contributes significantly to the overall therapeutic effects of nelfinavir, with plasma concentrations reaching up to one-third of those of nelfinavir itself .
Pharmacokinetics
The pharmacokinetics of nelfinavir and M8 have been studied extensively. Key findings include:
- Formation Rates : The formation rate of M8 in human liver microsomes was measured at approximately 50.6 pmol/min/nmol P450, with a Michaelis-Menten constant () of 21.6 µM and a maximum velocity () of 24.6 pmol/min/nmol P450 .
- Age-Related Variability : Studies involving infants have shown variability in pharmacokinetic parameters between nelfinavir and M8, indicating that age can influence drug metabolism and efficacy .
M8 functions as a partial agonist and competitive antagonist at the pregnane X receptor (PXR), which plays a crucial role in drug metabolism and transport. The binding affinity and functional activity of M8 have been characterized through various assays:
- Concentration-Response Analysis : M8 demonstrated an effective concentration () of 7.3 µM as a partial agonist and an inhibitory concentration () of 25.3 µM against rifampin-induced PXR activation .
- Impaired Coactivator Recruitment : The mechanism underlying M8's action involves impaired recruitment of coactivators compared to full agonists like rifampin, leading to differential modulation of target gene expression .
Antiviral and Anticancer Activity
M8's biological activity extends beyond antiviral effects; it has been investigated for potential anticancer properties:
- Inhibition of Signaling Pathways : Research indicates that nelfinavir and M8 inhibit the PI3K-AKT-mTOR signaling pathway, leading to cell cycle arrest and apoptosis in various cancer cell lines .
- In Vitro Antitumor Activity : Studies have shown that M8 exhibits antitumor activity comparable to nelfinavir, suggesting its potential as an anticancer agent .
Case Studies
Several case studies have highlighted the clinical implications of M8:
- HIV Treatment in Infants : A study involving infants showed significant pharmacokinetic differences between nelfinavir and M8, emphasizing the need for tailored dosing strategies in pediatric populations .
- Cancer Therapy Trials : Clinical trials are underway to evaluate the efficacy of nelfinavir and its metabolites in cancer treatment, particularly in solid tumors where PXR modulation may enhance therapeutic outcomes .
Comparative Data Table
Parameter | Nelfinavir | This compound (M8) |
---|---|---|
Plasma Concentration | Higher | Up to 33% of nelfinavir levels |
(µM) | 0.9 | 7.3 |
(µM) | 7.5 | 25.3 |
Formation Rate (pmol/min/nmol P450) | 50.6 | - |
Major Therapeutic Use | HIV Treatment | Potential Anticancer Agent |
Eigenschaften
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-N-(1-hydroxy-2-methylpropan-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O5S/c1-21-25(14-9-15-28(21)37)30(39)33-26(19-41-24-12-5-4-6-13-24)29(38)18-35-17-23-11-8-7-10-22(23)16-27(35)31(40)34-32(2,3)20-36/h4-6,9,12-15,22-23,26-27,29,36-38H,7-8,10-11,16-20H2,1-3H3,(H,33,39)(H,34,40)/t22-,23+,26-,27-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEPDNKZXLVSOH-HKWSIXNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213135-56-9 | |
Record name | AG 1402 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213135-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: How does Nelfinavir Hydroxy-tert-butylamide (M8) interact with the pregnane X receptor (PXR), and what are the downstream effects of this interaction?
A1: this compound (M8), the major active metabolite of the HIV protease inhibitor Nelfinavir, acts as both a partial agonist and a competitive antagonist of PXR [, ].
- Partial Activation: M8 can partially activate PXR, albeit with lower efficacy than full agonists, leading to a weaker induction of PXR target genes [].
- Competitive Antagonism: M8 can compete with full agonists like rifampin for binding to PXR, thereby antagonizing their effects and reducing the induction of PXR target genes like ABCB1 and CYP3A4 [].
Q2: What is the pharmacokinetic profile of this compound (M8) in infants?
A2: In a study on infants perinatally infected with HIV-1 [], M8 exhibited the following pharmacokinetic characteristics:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.